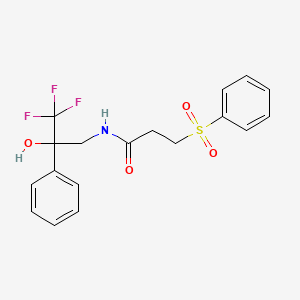

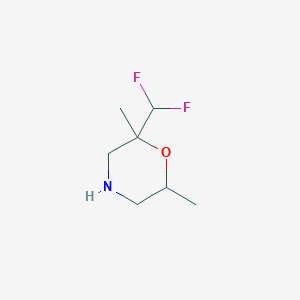

3-(phenylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(phenylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as TFP or trifluoperazine and is commonly used as an antipsychotic medication. However,

Scientific Research Applications

Novel Nonnucleoside Inhibitor for Cytomegalovirus

A compound with a similar structure, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, was identified as a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. This compound showcases an excellent safety profile, with its mode of action not inhibiting viral DNA synthesis, transcription, or translation. Instead, it interferes with viral DNA maturation and packaging, suggesting its potential application in antiviral therapies (Buerger et al., 2001).

Synthesis of Furanones

N-Phenyl-3-(phenylsulfonyl)propanamide, when treated with butyllithium, produces a dianion that can react with aldehydes and ketones to yield γ-hydroxy amides. These amides can be converted into 5-alkyl-2(5H)-furanones, indicating the role of similar compounds in synthetic organic chemistry, particularly in the synthesis of furanones with potential biological activity (Tanaka et al., 1984).

Radical (Phenylsulfonyl)difluoromethylation

A study highlighted the radical (phenylsulfonyl)difluoromethylation of terminal alkenes using phenylsulfonyl compounds, demonstrating an innovative method in synthetic chemistry. This process allows for the regioselective preparation of PhSO2CF2-substituted alkanes and alkenes, underscoring the utility of phenylsulfonyl-based compounds in chemical synthesis and modification of organic molecules (Li et al., 2007).

Copper Catalyzed Cyclization for Indole Synthesis

3-Phenylsulfonyl-2-trifluoromethyl-1H-indoles were synthesized via a copper-catalyzed cyclization approach, starting from readily available methyl-phenylsulfones. This method emphasizes the role of similar sulfone compounds in the synthesis of indoles, compounds known for their significant biological activities, including antiviral and anticancer properties (López et al., 2017).

Herbicidal Activity of α-Phenylsulfonyl Propanamide

α-Phenylsulfonyl propanamides, including compounds with similar structural features, were synthesized and tested for herbicidal activity. Notably, some α-phenylsulfonyl propanamides exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants, highlighting their potential use in agriculture (Omokawa et al., 1985).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S/c19-18(20,21)17(24,14-7-3-1-4-8-14)13-22-16(23)11-12-27(25,26)15-9-5-2-6-10-15/h1-10,24H,11-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLGAPSWKAETFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2921016.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)

![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2921031.png)

![9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2921038.png)